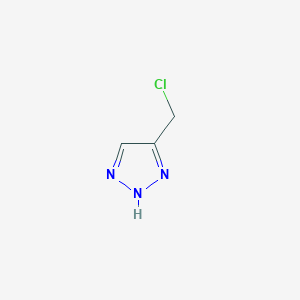

5-(chloromethyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-2H-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3/c4-1-3-2-5-7-6-3/h2H,1H2,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGPDVPEEFEDIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

5-(Chloromethyl)-1H-1,2,3-triazole serves as a versatile scaffold in the development of novel pharmaceuticals. Its derivatives have shown promise as anticancer agents and antiviral compounds.

Anticancer Applications

Recent studies have highlighted the potential of 1,2,3-triazole derivatives in targeting cancer cells. For example, compounds derived from this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One study reported that triazole-containing hybrids exhibited significant anticancer activity with IC50 values below 10 µM against multiple cancer cell lines such as HCT116 and MCF-7 . The mechanism of action often involves the induction of apoptosis through the enhancement of reactive oxygen species levels and the activation of caspases .

Antiviral Activity

The compound has also been investigated for its antiviral properties. A recent study demonstrated that triazole derivatives could inhibit the replication of SARS-CoV-2 in vitro, showing over 90% viral growth inhibition at specific concentrations . The structural versatility of triazoles allows for the fine-tuning of their pharmacokinetic properties, enhancing their bioactivity against viral targets.

Material Science

In addition to medicinal applications, this compound is utilized in material science for the synthesis of functional polymers and coatings. Its ability to undergo click chemistry reactions makes it a valuable intermediate in creating polymeric materials with tailored properties.

Polymer Synthesis

The incorporation of this compound into polymer matrices has been explored to enhance mechanical strength and thermal stability. The compound can participate in cross-linking reactions that improve the durability and performance of materials used in coatings and adhesives .

Synthetic Intermediate

This compound is frequently employed as a synthetic intermediate in organic chemistry. Its chloromethyl group allows for further functionalization through nucleophilic substitution reactions.

Reactivity and Derivation

The chloromethyl group can be replaced with various nucleophiles to create diverse triazole derivatives. This reactivity has been exploited to synthesize compounds with specific biological activities or improved material properties. For instance, derivatives have been synthesized that exhibit enhanced antifungal activity compared to their parent compounds .

Case Studies

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Triazole Derivatives

Q & A

Q. What are the standard synthetic routes for preparing 5-(chloromethyl)-1H-1,2,3-triazole, and how are they optimized for yield and purity?

The synthesis of this compound derivatives typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." For example, terminal alkynes react with chloromethyl-substituted azides under mild conditions (e.g., CuSO₄/Na ascorbate in THF/H₂O) to yield 1,4-disubstituted triazoles with >95% regioselectivity . Optimization includes solvent selection (e.g., DMF for solubility) and purification via gradient elution chromatography (CH₂Cl₂/MeOH ratios) to achieve >95% purity, as validated by HPLC and HRMS .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound derivatives?

¹H and ¹³C NMR are essential for confirming regiochemistry and substituent positions. For instance, the chloromethyl (-CH₂Cl) group exhibits distinct proton signals at δ 4.5–5.0 ppm (split due to coupling with adjacent triazole protons) . HRMS provides molecular weight validation, while HPLC (using C18 columns and UV detection) ensures purity (>99% for biologically active compounds) .

Q. How can this compound be functionalized for downstream applications in drug discovery?

The chloromethyl group serves as a versatile handle for nucleophilic substitution or cross-coupling reactions. For example, reaction with sodium azide (NaN₃) in DMF yields azidomethyl derivatives, enabling further "click" modifications . Alternatively, coupling with thiols or amines under basic conditions (e.g., NaH) generates thioether or amine-linked conjugates, useful in antimicrobial or anticancer agent development .

Advanced Research Questions

Q. What strategies resolve contradictions in regiochemical outcomes during triazole synthesis from substituted azides and alkynes?

Regioselectivity in CuAAC is typically 1,4-specific, but electron-withdrawing substituents (e.g., -CF₃) on azides can alter reactivity. Advanced studies combine ¹H/¹³C NMR with X-ray crystallography to confirm regiochemistry. For example, fluorinated aryl azides yield 1,4-triazoles under standard CuAAC, while steric hindrance in bulky azides may require alternative catalysts (e.g., Ru-based systems) for 1,5-selectivity .

Q. How do reaction conditions influence the antifungal activity of this compound derivatives?

Antifungal potency correlates with substituent electronic properties. Derivatives with electron-deficient aromatic rings (e.g., 4-fluorophenyl) show enhanced activity against Candida albicans (MIC ~125 µg/mL) compared to electron-rich analogs. Activity is assessed via cup-plate assays, with structural optimization guided by Hammett σ constants and molecular docking .

Q. What methodologies address discrepancies in reported synthetic yields for this compound analogs?

Yield variations often stem from azide precursor stability or copper catalyst loading. For example, aryl azides with electron-donating groups (e.g., -OMe) require lower catalyst concentrations (≤5 mol% CuSO₄) to minimize side reactions. Systematic DOE (Design of Experiments) approaches optimize temperature, solvent polarity, and stoichiometry, achieving reproducible yields of 60–97% .

Q. How can computational modeling enhance the design of this compound-based enzyme inhibitors?

DFT calculations predict binding affinities for targets like enoyl-acyl carrier protein reductase (FabI). Docking studies reveal that chloromethyl groups improve hydrophobic interactions with enzyme pockets, while triazole nitrogens form hydrogen bonds. MD simulations validate stability over 100-ns trajectories, guiding rational modifications (e.g., introducing -CF₃ groups for enhanced potency) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.